Cas no 2228359-05-3 (1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one)

1-(3-Bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one is a brominated and methoxy-substituted difluoroacetophenone derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoroacetyl group and a bromine substituent at the 3-position of the methoxyphenyl ring, which enhance its reactivity as an intermediate in cross-coupling reactions and other transformations. The electron-withdrawing difluoro moiety improves stability while facilitating nucleophilic substitution or further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules, where its distinct substitution pattern offers precise control over regioselectivity. High purity grades are available for research and industrial use, ensuring reliable performance in synthetic workflows.
1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one structure
2228359-05-3 structure
Product Name:1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one
CAS No:2228359-05-3
MF:C9H7BrF2O2
MW:265.051489114761
CID:6054898
PubChem ID:165944750
Update Time:2025-10-06

1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one
    • 1-(3-Bromo-2-methoxyphenyl)-2,2-difluoroethanone
    • 2228359-05-3
    • EN300-1969772
    • Inchi: 1S/C9H7BrF2O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,9H,1H3
    • InChI Key: YHCOEQNKENEYNB-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C=1OC)Br)(=O)C(F)F

Computed Properties

  • Exact Mass: 263.95975g/mol
  • Monoisotopic Mass: 263.95975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one Pricemore >>

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Additional information on 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one

Research Brief on 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one (CAS: 2228359-05-3): Recent Advances and Applications

1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one (CAS: 2228359-05-3) is a fluorinated aromatic ketone derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-methoxy substitution pattern and difluoroethyl moiety, has emerged as a versatile intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the difluoroethyl group enhances the metabolic stability of the resulting inhibitors, while the bromo-methoxy substitution pattern contributes to improved target binding affinity. The study reported a series of derivatives with nanomolar potency against BTK, a critical target in B-cell malignancies.

In the realm of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) investigated the compound's utility in developing novel quorum sensing inhibitors. The electron-withdrawing properties of the difluoroethyl group were found to modulate the electronic density of adjacent aromatic systems, leading to enhanced interactions with bacterial signaling proteins. This approach showed promising results against Pseudomonas aeruginosa biofilms, with minimal cytotoxicity observed in mammalian cell lines.

Synthetic methodology developments have also advanced significantly. A 2024 Organic Process Research & Development paper detailed an optimized kilogram-scale synthesis of 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one using continuous flow chemistry. This approach achieved an 82% yield with excellent purity (>99.5%), addressing previous challenges in large-scale production of this intermediate. The authors emphasized the importance of controlled temperature and residence time in preventing decomposition of the difluoroacetyl moiety.

Structural-activity relationship (SAR) studies have revealed interesting insights into this compound's pharmacophoric features. Computational modeling published in Journal of Chemical Information and Modeling (2023) demonstrated that the difluoroethyl ketone adopts a preferred conformation that mimics transition states in several enzymatic reactions, explaining its utility as a versatile scaffold. The bromine atom's position was found to be crucial for π-stacking interactions in protein binding pockets.

Recent patent activity (WO2023187654, 2023) has expanded the compound's applications into neurodegenerative disease research, where derivatives show promise as LRRK2 kinase modulators for Parkinson's disease treatment. The patent claims highlight the unexpected benefit of the difluoro substitution pattern in enhancing blood-brain barrier penetration compared to non-fluorinated analogs.

Ongoing clinical developments include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, as reported at the 2024 American Chemical Society National Meeting. The compound's stability and synthetic accessibility make it particularly suitable for linker optimization in these bifunctional molecules targeting oncogenic proteins for degradation.

In conclusion, 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one continues to demonstrate remarkable versatility in medicinal chemistry applications. Its unique structural features contribute to both synthetic utility and biological activity, positioning it as a valuable intermediate in multiple therapeutic areas. Future research directions likely include further exploration of its applications in targeted protein degradation and as a fluorinated building block for PET tracer development.

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